molecular formula C10H12N2O4 B8398528 Ethyl 5-(cyclopropylcarbamoyl)isoxazole-3-carboxylate

Ethyl 5-(cyclopropylcarbamoyl)isoxazole-3-carboxylate

Cat. No. B8398528
M. Wt: 224.21 g/mol
InChI Key: NZRXZHTXCKMHQA-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(cyclopropylcarbamoyl)isoxazole-3-carboxylate (1.267 mmol, 0.284 g) was dissolved in ethanol (10 ml). The mixture was cooled in an ice bath and NaOH 2 M solution (2.53 mmol, 1.267 ml) was added. The resulting mixture was stirred in cold until the reaction was complete. Ethanol was evaporated and water was added. The pH of the mixture was adjusted to 4 with HCl. The precipitate was removed by filtration. The filtrate was evaporated and purified by trituration from 1/9 MeOH/DCM. 0.058 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 0.57-0.66 (m, 2H), 0.67-0.75 (m, 2H), 2.77-2.88 (m, 1H), 6.97 (s, 1H), 8.85 (m, 1H).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1.267 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([C:7]2[O:11][N:10]=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=2)=[O:6])[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([NH:4][C:5]([C:7]2[O:11][N:10]=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=2)=[O:6])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.284 g
Type
reactant
Smiles
C1(CC1)NC(=O)C1=CC(=NO1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
1.267 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in cold until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
purified by trituration from 1/9 MeOH/DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(=O)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.058 g
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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